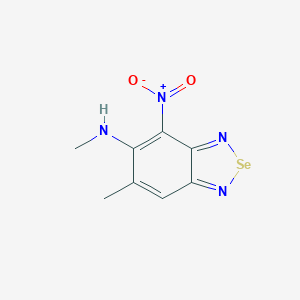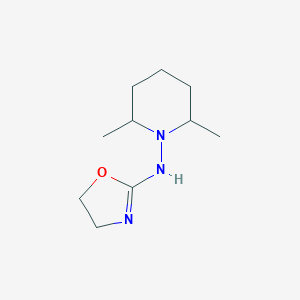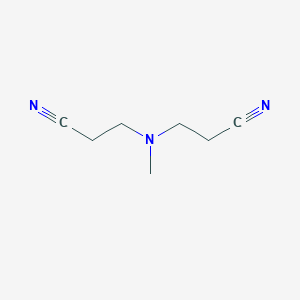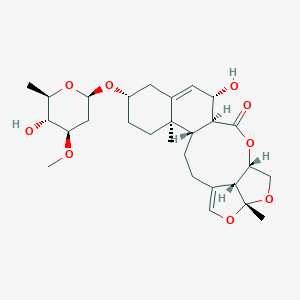
Ezetimibe-glucurónido
Descripción general
Descripción
El ezetimib-glucurónido es el principal metabolito activo del ezetimib, un inhibidor de la absorción del colesterol. El ezetimib se utiliza para reducir los niveles plasmáticos de colesterol de lipoproteínas de baja densidad mediante la inhibición de la absorción del colesterol en el intestino delgado. El ezetimib-glucurónido conserva la actividad farmacológica de su compuesto precursor y juega un papel crucial en la eficacia general del ezetimib .
Aplicaciones Científicas De Investigación
Ezetimibe-glucuronide has several scientific research applications:
Chemistry: It is used as a model compound to study glucuronidation reactions and enzyme kinetics.
Biology: Researchers use ezetimibe-glucuronide to investigate the role of glucuronidation in drug metabolism and disposition.
Medicine: Ezetimibe-glucuronide is studied for its pharmacokinetics and pharmacodynamics in the context of cholesterol-lowering therapies.
Mecanismo De Acción
El ezetimib-glucurónido ejerce sus efectos inhibiendo la absorción del colesterol en el intestino delgado. Se dirige al transportador Niemann-Pick C1-Like 1 (NPC1L1), que es responsable de la captación del colesterol en los enterocitos. Al bloquear este transportador, el ezetimib-glucurónido reduce la cantidad de colesterol absorbido de la dieta, lo que lleva a niveles plasmáticos de colesterol más bajos .
Compuestos similares:
- Ezetimib
- Estatinas (por ejemplo, simvastatina, atorvastatina)
- Secuestrantes de ácidos biliares (por ejemplo, colestiramina)
Comparación: El ezetimib-glucurónido es único en su mecanismo de acción en comparación con otros agentes reductores del colesterol. Mientras que las estatinas inhiben la síntesis de colesterol en el hígado y los secuestrantes de ácidos biliares se unen al colesterol en el intestino, el ezetimib-glucurónido inhibe específicamente la absorción del colesterol en el borde en cepillo intestinal. Este modo de acción complementario lo convierte en un complemento eficaz para las terapias combinadas con estatinas .
Análisis Bioquímico
Biochemical Properties
Ezetimibe-Glucuronide is formed through the glucuronidation of the 4-hydroxyphenyl group of Ezetimibe by uridine 5’-diphosphate-glucuronosyltransferase (UGT) isoenzymes . This process primarily occurs in the intestine and liver . The glucuronidation of Ezetimibe to form Ezetimibe-Glucuronide is a significant biochemical reaction that enables the compound to exert its lipid-lowering effects .
Cellular Effects
Ezetimibe-Glucuronide, like its parent compound Ezetimibe, plays a role in lowering plasma cholesterol levels . It does this by inhibiting the uptake of cholesterol in the intestine . This action on cholesterol absorption can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Ezetimibe-Glucuronide involves its interaction with the sterol transporter Niemann-Pick C1-Like 1 (NPC1L1) . By inhibiting NPC1L1, Ezetimibe-Glucuronide blocks the intestinal absorption of dietary and biliary cholesterol . This action does not affect the absorption of fat-soluble nutrients .
Temporal Effects in Laboratory Settings
Following oral administration, Ezetimibe is rapidly absorbed and extensively metabolized to Ezetimibe-Glucuronide . Total Ezetimibe concentrations reach a maximum 1-2 hours post-administration, followed by enterohepatic recycling and slow elimination . The estimated terminal half-life of Ezetimibe and Ezetimibe-Glucuronide is approximately 22 hours .
Dosage Effects in Animal Models
In animal models, the effects of Ezetimibe and its metabolite Ezetimibe-Glucuronide have been observed to vary with different dosages . For instance, in cholesterol-fed rhesus monkeys, Ezetimibe reduced both plasma cholesterol and low-density lipoprotein cholesterol levels in a dose-dependent manner .
Metabolic Pathways
The major metabolic pathway for Ezetimibe involves the glucuronidation of the 4-hydroxyphenyl group by UGT isoenzymes to form Ezetimibe-Glucuronide . This process primarily occurs in the intestine and liver .
Transport and Distribution
The transport and distribution of Ezetimibe-Glucuronide within cells and tissues are dependent on various transport proteins . Uptake transporters, such as organic anion transporters (OATs and OATPs), mediate the uptake of Ezetimibe-Glucuronide into the liver and kidney . Efflux transporters, such as multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP), mediate the expulsion of Ezetimibe-Glucuronide into bile, urine, and the intestinal lumen .
Subcellular Localization
The subcellular localization of Ezetimibe-Glucuronide is primarily within the enterocytes of the intestinal villi . This localization is crucial for its role in inhibiting intestinal cholesterol absorption .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del ezetimib-glucurónido implica la glucuronidación del ezetimib. Este proceso suele estar catalizado por las enzimas uridina difosfato-glucuronosiltransferasa en el hígado y la mucosa intestinal. Las condiciones de reacción suelen incluir la presencia de ácido uridina difosfato-glucurónico como co-sustrato .
Métodos de producción industrial: La producción industrial del ezetimib-glucurónido sigue principios similares pero a mayor escala. El proceso implica el uso de biorreactores para facilitar la glucuronidación enzimática del ezetimib. La mezcla de reacción se somete entonces a pasos de purificación, incluida la cromatografía, para aislar el ezetimib-glucurónido .
Análisis De Reacciones Químicas
Tipos de reacciones: El ezetimib-glucurónido experimenta principalmente reacciones metabólicas de fase II, concretamente la glucuronidación. Es menos propenso a las reacciones de oxidación, reducción o sustitución debido a su estructura de conjugado de glucurónido estable .
Reactivos y condiciones comunes: La reacción de glucuronidación implica ácido uridina difosfato-glucurónico y enzimas uridina difosfato-glucuronosiltransferasa. La reacción se lleva a cabo normalmente en un tampón acuoso a pH y temperatura fisiológicos .
Productos principales: El producto principal de la reacción de glucuronidación es el propio ezetimib-glucurónido. Este compuesto es farmacológicamente activo y contribuye a los efectos reductores del colesterol del ezetimib .
4. Aplicaciones de la investigación científica
El ezetimib-glucurónido tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo para estudiar las reacciones de glucuronidación y la cinética enzimática.
Biología: Los investigadores utilizan el ezetimib-glucurónido para investigar el papel de la glucuronidación en el metabolismo y la disposición de los fármacos.
Medicina: El ezetimib-glucurónido se estudia por su farmacocinética y farmacodinamia en el contexto de las terapias reductoras del colesterol.
Comparación Con Compuestos Similares
- Ezetimibe
- Statins (e.g., simvastatin, atorvastatin)
- Bile acid sequestrants (e.g., cholestyramine)
Comparison: Ezetimibe-glucuronide is unique in its mechanism of action compared to other cholesterol-lowering agents. While statins inhibit cholesterol synthesis in the liver and bile acid sequestrants bind cholesterol in the intestine, ezetimibe-glucuronide specifically inhibits cholesterol absorption at the intestinal brush border. This complementary mode of action makes it an effective addition to combination therapies with statins .
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[(2S,3R)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxoazetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29F2NO9/c31-17-5-1-15(2-6-17)22(34)14-13-21-23(33(28(21)38)19-9-7-18(32)8-10-19)16-3-11-20(12-4-16)41-30-26(37)24(35)25(36)27(42-30)29(39)40/h1-12,21-27,30,34-37H,13-14H2,(H,39,40)/t21-,22+,23-,24+,25+,26-,27+,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFYCFMTERCNEW-ADEYADIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29F2NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432454 | |
| Record name | ezetimibe-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190448-57-8 | |
| Record name | Ezetimibe glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=190448-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ezetimibe glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190448578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ezetimibe-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EZETIMIBE GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7FA38E13K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B19491.png)

![2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid](/img/structure/B19493.png)





